molecular formula C26H29N3O3 B2363726 N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 941996-56-1

N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No.: B2363726
CAS No.: 941996-56-1
M. Wt: 431.536
InChI Key: JCVVSOQVMJHDPE-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide core.

    Introduction of the methoxybenzyl group: This step involves the reaction of the oxalamide with 2-methoxybenzyl chloride under basic conditions.

    Attachment of the naphthalenyl group: This can be done through a Friedel-Crafts acylation reaction using naphthalene and an appropriate acylating agent.

    Incorporation of the pyrrolidinyl group: This step involves the reaction of the intermediate compound with pyrrolidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

    Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug development due to its complex structure.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxybenzyl)-N2-(2-phenylethyl)oxalamide
  • N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)ethyl)oxalamide
  • N1-(2-methoxybenzyl)-N2-(2-(pyrrolidin-1-yl)ethyl)oxalamide

Uniqueness

N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is unique due to the combination of its functional groups, which may confer specific chemical properties and biological activities not found in similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-32-24-14-5-3-10-20(24)17-27-25(30)26(31)28-18-23(29-15-6-7-16-29)22-13-8-11-19-9-2-4-12-21(19)22/h2-5,8-14,23H,6-7,15-18H2,1H3,(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVVSOQVMJHDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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